3-Bromo-4-(bromomethyl)thiophene synthesis and properties
3-Bromo-4-(bromomethyl)thiophene synthesis and properties
An In-depth Technical Guide to 3-Bromo-4-(bromomethyl)thiophene: Synthesis, Properties, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-Bromo-4-(bromomethyl)thiophene, a pivotal bifunctional building block in modern synthetic chemistry. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the nuanced methodologies for its synthesis, its distinct physicochemical properties, and its strategic applications, particularly in the construction of complex pharmaceutical and material science scaffolds.
Strategic Importance in Synthesis
3-Bromo-4-(bromomethyl)thiophene (CAS No. 40032-80-2) is a substituted thiophene featuring two distinct and orthogonally reactive bromine functionalities.[1][2] The thiophene core is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs due to its ability to act as a bioisostere for a phenyl ring while offering unique electronic properties and metabolic profiles.[3][4] The strategic placement of a stable aryl bromide at the C3 position and a highly reactive benzylic-type bromide on the methyl group at C4 makes this reagent exceptionally valuable. This differential reactivity allows for sequential, site-selective functionalization, enabling the efficient construction of complex molecular architectures.
Synthesis Methodologies: A Two-Step Approach
The most logical and widely employed route to 3-Bromo-4-(bromomethyl)thiophene begins with the precursor 3-Bromo-4-methylthiophene. The synthesis is therefore a two-stage process: first, the regioselective bromination of the thiophene ring, followed by the selective bromination of the methyl side chain.
Stage 1: Synthesis of the Precursor, 3-Bromo-4-methylthiophene
The key challenge in this initial stage is achieving the correct regiochemistry. Direct bromination of 3-methylthiophene would yield a mixture of products. Therefore, more controlled methods are preferred. One effective laboratory-scale method involves the polybromination of a suitable thiophene derivative followed by selective de-bromination.[5] A common industrial approach is the electrophilic bromination of 4-methylthiophene using N-bromosuccinimide (NBS) or bromine in an inert solvent.[6] The electron-donating methyl group helps direct the incoming bromine to the adjacent C3 position.[6]
A robust and high-yield method, suitable for larger scales, involves the bromination of 4-methylthiophene in an aqueous sodium acetate solution, which neutralizes the HBr byproduct, followed by a reductive workup with zinc dust in acetic acid to remove any polybrominated species.[5]
Stage 2: Free-Radical Bromination to Yield 3-Bromo-4-(bromomethyl)thiophene
With the 3-Bromo-4-methylthiophene precursor in hand, the final step is a selective free-radical bromination of the methyl group. This reaction, a variation of the Wohl-Ziegler bromination, targets the "benzylic" position of the thiophene ring, which is activated for radical abstraction.
The reaction proceeds via a classic radical chain mechanism:
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Initiation: A radical initiator, such as benzoyl peroxide or AIBN, is decomposed by heat or light to form initial radicals.
-
Propagation: A bromine radical (Br•) abstracts a hydrogen atom from the methyl group of 3-Bromo-4-methylthiophene, forming a stabilized thenyl radical and HBr. This radical then reacts with a molecule of N-Bromosuccinimide (NBS) to yield the desired product and a succinimidyl radical, which continues the chain.
-
Termination: The reaction ceases when radicals combine.
Diagram: Synthetic Workflow
Caption: Two-stage synthesis of the target compound.
Experimental Protocol: Wohl-Ziegler Bromination
This protocol is a representative procedure adapted from established methods for benzylic bromination.[7]
Materials:
-
3-Bromo-4-methylthiophene (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.0-1.1 eq), recrystallized
-
Benzoyl peroxide (0.02-0.05 eq), radical initiator
-
Carbon tetrachloride (CCl₄) or Benzene, anhydrous solvent
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. The apparatus must be thoroughly dried to prevent hydrolysis of NBS.
-
Charging the Flask: The flask is charged with 3-Bromo-4-methylthiophene and the anhydrous solvent (e.g., CCl₄).
-
Initiation: Benzoyl peroxide is added to the solution.
-
Reaction: The mixture is heated to a vigorous reflux. Once refluxing, NBS is added portion-wise over 20-30 minutes. The reaction is exothermic and may foam; careful addition is crucial.[7]
-
Monitoring: The reaction progress can be monitored by observing the density of the solid in the flask. Succinimide, the byproduct, is denser than NBS and will sink, while NBS tends to float. The reaction is typically complete when all solid has converted to the denser succinimide, usually within 1-3 hours.
-
Workup: The reaction mixture is cooled to room temperature, and then further cooled in an ice bath. The succinimide byproduct is removed by filtration.
-
Purification: The filtrate is transferred to a separatory funnel and washed with water and brine to remove any remaining impurities. The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield 3-Bromo-4-(bromomethyl)thiophene as a colorless to pale yellow liquid.[7]
Physicochemical Properties
The properties of the final compound and its key precursor are summarized below. Accurate characterization is essential for its use in subsequent synthetic steps.
| Property | 3-Bromo-4-(bromomethyl)thiophene | 3-Bromo-4-methylthiophene |
| CAS Number | 40032-80-2[1] | 30318-99-1 |
| Molecular Formula | C₅H₄Br₂S[1] | C₅H₅BrS |
| Molecular Weight | 255.96 g/mol [1] | 177.06 g/mol |
| Appearance | Colorless to light yellow liquid[6] | Clear colorless to yellow liquid[6] |
| Boiling Point | Not well-documented, estimated >200 °C | 179-183 °C at 770 mmHg |
| Density | Not well-documented | 1.584 g/mL at 25 °C |
| Refractive Index (n20/D) | Not well-documented | 1.579 |
| Storage Conditions | Keep in dark place, sealed in dry, store in freezer, under -20°C[8] | Keep in dark place, sealed in dry, Room Temperature[6] |
Chemical Reactivity and Strategic Applications
The synthetic utility of 3-Bromo-4-(bromomethyl)thiophene stems from the differential reactivity of its two carbon-bromine bonds.
-
The Bromomethyl Group (-CH₂Br): This group behaves like a classic benzylic halide. The C-Br bond is highly susceptible to nucleophilic attack (Sₙ2 reactions) due to the ability of the thiophene ring to stabilize the transition state.[9] This allows for the straightforward introduction of a wide variety of nucleophiles, including azides, cyanides, amines, and alkoxides.[9]
-
The Thiophene-Bromine Bond (C₃-Br): This aryl bromide is significantly less reactive towards nucleophilic substitution. However, it is an excellent handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Stille, and Heck couplings.[1][10] These reactions are cornerstones of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.
Diagram: Differential Reactivity Pathways
Caption: Orthogonal reactivity of the two C-Br bonds.
Key Applications:
-
Pharmaceuticals: This building block is instrumental in synthesizing complex heterocyclic systems. For example, it can be used to construct thieno[3,4-b]pyrazine scaffolds, which are core components of many protein kinase inhibitors investigated for cancer therapy.[11] The thiophene nucleus itself is found in drugs for a vast range of conditions, including anti-inflammatory, anti-cancer, and anti-psychotic agents.[3][4]
-
Materials Science: It serves as a monomer or precursor for the synthesis of oligothiophenes and conjugated polymers. These materials are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), due to their tunable electronic properties.
Safety and Handling
As with most brominated organic compounds and thiophene derivatives, 3-Bromo-4-(bromomethyl)thiophene and its precursors must be handled with care.
-
Hazards: These compounds are generally classified as irritants, causing skin, eye, and respiratory system irritation.[6][12] They can be harmful if inhaled, swallowed, or absorbed through the skin.[6]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[13]
-
Handling: Avoid breathing vapors. Wash hands and any exposed skin thoroughly after handling.[13]
-
Storage: The compound should be stored in a tightly sealed container under an inert atmosphere. For long-term stability, it is recommended to store it in a dark, dry, and cold environment, often in a freezer at or below -20°C.[8]
References
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PrepChem.com. (n.d.). Synthesis of 3-bromo-4-methylthiophene. Retrieved from [Link]
- Giumanini, A. G., & Lercker, G. (1981). A Simplified Synthesis of 3-Bromoselenophene and Some 3-Bromothiophenes.
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PubChem. (n.d.). 3-Bromo-4-methylthiophene. Retrieved from [Link]
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Organic Syntheses. (n.d.). 3-bromothiophene. Retrieved from [Link]
- Gronowitz, S. (1959). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Acta Chemica Scandinavica, 13, 1045-1046.
- Google Patents. (n.d.). CN110818679A - Synthetic method of 4-bromobenzo[b]thiophene.
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Quinoline. (n.d.). 3-Bromo-4-methylthiophene Supplier & Manufacturer in China. Retrieved from [Link]
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PubChemLite. (n.d.). 3-bromo-4-(bromomethyl)thiophene (C5H4Br2S). Retrieved from [Link]
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Organic Syntheses. (n.d.). 3-thenyl bromide. Retrieved from [Link]
- Kumar, R., et al. (2016). Therapeutic importance of synthetic thiophene. PMC - PubMed Central.
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ResearchGate. (n.d.). Scheme 1 Synthesis of intermediate compound.... Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]
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Organic Chemistry Explained!. (2018, March 16). Radical bromination [Video]. YouTube. Retrieved from [Link]
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